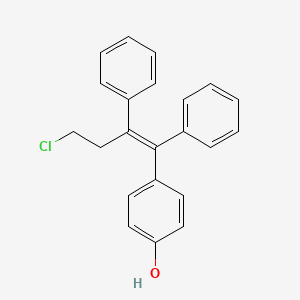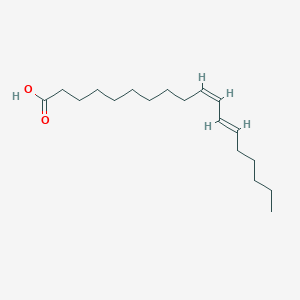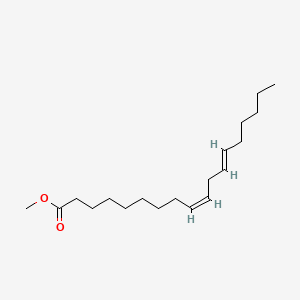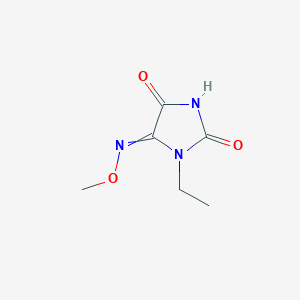
Cortisone Sodium Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat various conditions such as severe allergic reactions, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .
Molecular Structure Analysis
The molecular formula of Cortisone Sodium Succinate is C25H31NaO8 . Its molecular weight is 482.5 g/mol . The compound has a complex structure with several functional groups, including a corticosteroid ester .Chemical Reactions Analysis
The chemical reactions involving Cortisone Sodium Succinate are complex and often involve other compounds. For example, one study discusses an irreversible consecutive first-order reaction using Hydrocortisone Sodium Succinate as a model .Physical And Chemical Properties Analysis
Cortisone Sodium Succinate has a molecular weight of 482.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 . Its exact mass is 482.19166222 g/mol .科学的研究の応用
Application in Surgical Endoscopy
Specific Scientific Field
This application falls under the field of Surgical Endoscopy .
Summary of the Application
Cortisone Sodium Succinate, in the form of an oral hydrocortisone sodium succinate and aluminum phosphate gel (OHA), has been used to prevent esophageal stricture after extensive endoscopic submucosal dissection (ESD) in patients with early esophageal cancer .
Methods of Application
Patients undergoing more than 3/4 circumferential ESD were randomized to either the endoscopic loco-regional triamcinolone acetonide injection (ETI) plus oral prednisone group or the OHA group .
Results or Outcomes
The incidence of esophageal stricture in the OHA group was significantly less than that of the control group . Two sessions of endoscopic balloon dilations (EBDs) were necessary to release all strictures in the OHA group . OHA was found to be an independent protective factor for stricture .
Application in Treating Various Conditions
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
Hydrocortisone is used to treat immune, inflammatory, and neoplastic conditions . It is also used in otic solutions for infections of the external auditory canal caused by susceptible organisms and with inflammation .
Methods of Application
Hydrocortisone is administered in various forms depending on the condition being treated. For example, it can be administered orally for adrenocortical insufficiency, topically for corticosteroid responsive dermatoses with infections, and as an enema for ulcerative colitis .
Results or Outcomes
Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive . High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels .
Application in COVID-19 Treatment
Specific Scientific Field
This application falls under the field of Infectious Diseases .
Summary of the Application
Corticosteroid therapy, including Hydrocortisone, has been empirically used for clinical treatment in the early stage of the COVID-19 outbreak . The aim of this treatment is to evaluate the efficacy and safety of corticosteroid therapy in patients with COVID-19 .
Methods of Application
The intervention in the eligible studies was corticosteroid therapy, including methylprednisolone sodium succinate . The pooled data were meta-analyzed using a random effects model, and the quality of evidence was rated using the GRADE approach .
Results or Outcomes
Compared with the control treatments, corticosteroid therapy was associated with clinical recovery and a significantly shortened length of ICU hospitalization . However, it did not affect the mortality, utilization of mechanical ventilation, duration of symptoms, or virus clearance time in COVID-19 patients . Treatment with corticosteroids in patients with COVID-19 may cause mild adverse outcomes .
Application in Addison’s Disease Treatment
Specific Scientific Field
This application falls under the field of Endocrinology .
Summary of the Application
Continuous subcutaneous hydrocortisone infusion (CSHI) has been used to treat Addison’s disease . The aim of this study was to determine the effect of CSHI on subjective health status (SHS) in Addison’s disease .
Methods of Application
Hydrocortisone sodium succinate was diluted in sterile water for injection to a concentration of 50 mg/ml . The infusions were delivered by a MiniMed insulin pump .
Results or Outcomes
Biochemical measurements indicate similar cortisol exposure during each treatment period, although a more circadian pattern was evident during CSHI . However, CSHI does not improve SHS in Addison’s disease with good baseline SHS .
Application in Dentistry
Specific Scientific Field
This application falls under the field of Dentistry .
Summary of the Application
Corticosteroids, including Hydrocortisone, are listed in the Dental Practitioners’ Formulary . They are frequently used in various specialties in dentistry, such as oral medicine, oral and maxillofacial surgery, and endodontics .
Methods of Application
The methods of application vary depending on the specific dental specialty and the condition being treated .
Results or Outcomes
The outcomes of corticosteroid use in dentistry are generally positive, with these drugs effectively reducing inflammation and managing various conditions .
Safety And Hazards
特性
CAS番号 |
7415-42-1 |
|---|---|
製品名 |
Cortisone Sodium Succinate |
分子式 |
C₂₅H₃₁NaO₈ |
分子量 |
482.5 |
同義語 |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






